molecular formula C16H13FN2S B12866640 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole CAS No. 871110-20-2

1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole

Cat. No.: B12866640
CAS No.: 871110-20-2
M. Wt: 284.4 g/mol
InChI Key: JKESYCOKTZPGDL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-fluorophenyl group, a methylthio group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of a base to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-indole
  • 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-benzimidazole
  • 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrimidine

Uniqueness: 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .

Biological Activity

1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole is a derivative of pyrazole, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly in oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The general synthetic pathway includes:

  • Starting Materials : 4-fluorobenzaldehyde, methyl thioacetate, and phenylhydrazine.
  • Reactions :
    • Formation of the thioether by reacting methyl thioacetate with phenylhydrazine.
    • Cyclization to form the pyrazole ring.
    • Purification through recrystallization or chromatography.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity through various mechanisms, including inhibition of key kinases involved in tumor progression. For instance:

  • Inhibition of Kinases : The compound has shown inhibitory effects on several kinases such as Aurora-A kinase and CDK2, which are crucial for cell cycle regulation and cancer cell proliferation. In vitro studies reported an IC50 value of 0.067 µM for Aurora-A kinase inhibition .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to modulate inflammatory pathways:

  • Cytokine Inhibition : Compounds similar to this compound have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models .

Antimicrobial Activity

Some studies have reported that pyrazole derivatives possess antimicrobial properties against various pathogens:

  • Broad-Spectrum Activity : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Study 1: Antitumor Activity

In a study evaluating the efficacy of various pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), this compound exhibited significant cytotoxicity with a calculated IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin . The study highlighted the potential for synergistic effects when combined with conventional therapies.

Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects demonstrated that treatment with this pyrazole derivative led to a marked decrease in inflammatory markers in animal models of arthritis. The mechanism was linked to the inhibition of NF-kB signaling pathways, which play a critical role in inflammation .

Data Summary

Biological ActivityMechanismIC50 Value
Aurora-A Kinase InhibitionCell Cycle Regulation0.067 µM
TNF-alpha ReductionCytokine ModulationNot specified
Antimicrobial ActivityBacterial Growth InhibitionVaries by strain

Properties

CAS No.

871110-20-2

Molecular Formula

C16H13FN2S

Molecular Weight

284.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methylsulfanyl-5-phenylpyrazole

InChI

InChI=1S/C16H13FN2S/c1-20-16-11-15(12-5-3-2-4-6-12)19(18-16)14-9-7-13(17)8-10-14/h2-11H,1H3

InChI Key

JKESYCOKTZPGDL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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